N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide
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Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a hydroxyhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, undergoes bromination to introduce the bromine atom at the 2-position.
Amidation: The brominated intermediate is then reacted with 2-hydroxyhexanoic acid to form the final product, this compound.
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxy group to a methyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-(2-azido-6-methoxypyridin-4-yl)-2-hydroxyhexanamide.
Oxidation: Formation of N-(2-bromo-6-methoxypyridin-4-yl)-2-oxohexanamide.
Reduction: Formation of N-(2-methoxypyridin-4-yl)-2-hydroxyhexanamide.
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of selective estrogen receptor modulators.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The hydroxyhexanamide moiety may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridin-4-ylamine: Similar structure but lacks the hydroxyhexanamide moiety.
2-Bromo-6-methoxypyridin-4-ylmethanol: Contains a methanol group instead of the hydroxyhexanamide moiety.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide is unique due to the presence of the hydroxyhexanamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17BrN2O3 |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-4-5-9(16)12(17)14-8-6-10(13)15-11(7-8)18-2/h6-7,9,16H,3-5H2,1-2H3,(H,14,15,17) |
InChI Key |
TUMPNNWOMJFGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
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